molecular formula C11H15NO2 B11711017 Ethyl 4-isopropylnicotinate

Ethyl 4-isopropylnicotinate

Cat. No.: B11711017
M. Wt: 193.24 g/mol
InChI Key: VLYXEFNRKJLRNH-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid) and is characterized by the presence of an ethyl group and an isopropyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isopropylnicotinate can be synthesized through the esterification of 4-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropylnicotinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 4-isopropylnicotinic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol, 4-isopropylnicotinol.

    Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-isopropylnicotinic acid and ethanol.

    Reduction: 4-isopropylnicotinol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-isopropylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Industry: It can be used in the formulation of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-isopropylnicotinate involves its interaction with molecular targets such as nicotinic receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-isopropylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:

    Ethyl nicotinate: Lacks the isopropyl group, making it less hydrophobic.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.

    Isopropyl nicotinate: Contains an isopropyl group but lacks the ethyl ester moiety, influencing its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-12-6-5-9(10)8(2)3/h5-8H,4H2,1-3H3

InChI Key

VLYXEFNRKJLRNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C(C)C

Origin of Product

United States

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